molecular formula C22H23N3OS B14197536 [4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone CAS No. 918480-48-5

[4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone

Cat. No.: B14197536
CAS No.: 918480-48-5
M. Wt: 377.5 g/mol
InChI Key: MNYOCUQKZQJBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a thiophene ring substituted with a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the phenylethyl group through a nucleophilic substitution reaction. The thiophene ring is then introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate palladium catalysts and base conditions. The final step involves the formation of the methanone linkage through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine or thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., base or acid catalysis).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, [4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in biological systems.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as neurological disorders or cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl and pyridinyl groups may facilitate binding to these targets, while the piperazine and thiophene rings contribute to the overall stability and specificity of the interaction. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone
  • [4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)furan-2-yl]methanone
  • [4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)benzene-2-yl]methanone

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and therapeutic potential, making it a valuable compound for further research and development.

Properties

CAS No.

918480-48-5

Molecular Formula

C22H23N3OS

Molecular Weight

377.5 g/mol

IUPAC Name

[4-(1-phenylethyl)piperazin-1-yl]-(5-pyridin-2-ylthiophen-2-yl)methanone

InChI

InChI=1S/C22H23N3OS/c1-17(18-7-3-2-4-8-18)24-13-15-25(16-14-24)22(26)21-11-10-20(27-21)19-9-5-6-12-23-19/h2-12,17H,13-16H2,1H3

InChI Key

MNYOCUQKZQJBJV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(S3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.